Fmoc-N(Me)Lys-OH.TFA
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Overview
Description
Fmoc-N(Me)Lys-OH.TFA: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoroacetyl (TFA) group. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N(Me)Lys-OH.TFA typically involves the following steps:
Protection of the Amino Group: The lysine amino group is protected using the Fmoc group.
Methylation: The protected lysine is then subjected to methylation using reagents like dimethyl sulfate or methyl iodide.
Trifluoroacetylation: Finally, the trifluoroacetyl group is introduced by reacting the methylated lysine with trifluoroacetic anhydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-N(Me)Lys-OH.TFA can undergo substitution reactions where the Fmoc group is removed using piperidine, allowing the amino group to participate in further reactions.
Coupling Reactions: The compound is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Coupling Reagents: Uronium-based coupling reagents like HBTU or HATU are used for peptide bond formation.
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-N(Me)Lys-OH.TFA is extensively used in the synthesis of peptides, including those with post-translational modifications.
Biology:
Protein Studies: The compound is used to synthesize peptides for studying protein interactions and functions.
Medicine:
Drug Development: Modified peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs.
Industry:
Mechanism of Action
Mechanism: The primary mechanism of action of Fmoc-N(Me)Lys-OH.TFA involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions . The trifluoroacetyl group provides additional protection and stability .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Fmoc-Lys-OH: This compound is similar but lacks the methylation and trifluoroacetylation modifications.
Fmoc-Lys(Boc)-OH: This derivative has a tert-butyloxycarbonyl (Boc) group instead of the trifluoroacetyl group.
Fmoc-Lys(Alloc)-OH: This compound has an allyloxycarbonyl (Alloc) group instead of the trifluoroacetyl group.
Uniqueness:
Properties
Molecular Formula |
C24H27F3N2O6 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H26N2O4.C2HF3O2/c1-24(20(21(25)26)12-6-7-13-23)22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;3-2(4,5)1(6)7/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,25,26);(H,6,7)/t20-;/m0./s1 |
InChI Key |
GWGPXCOWGGXYCE-BDQAORGHSA-N |
Isomeric SMILES |
CN([C@@H](CCCCN)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN(C(CCCCN)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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